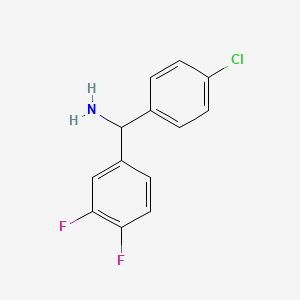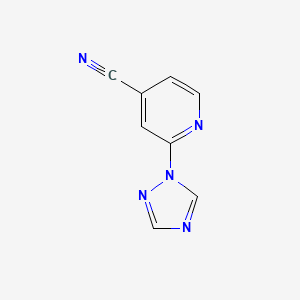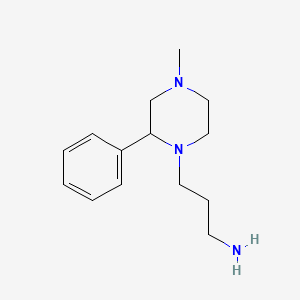
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine
Overview
Description
“3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine” is a biochemical used for proteomics research . It has a molecular formula of C14H23N3 and a molecular weight of 233.35 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a propylamine chain attached to one of the nitrogen atoms of the piperazine ring . The piperazine ring is also substituted with a methyl group and a phenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis : Novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation. These derivatives were characterized using 1H NMR, IR, and MS techniques (Yang Jing, 2010).
Development of Anticancer Agents : Novel Mannich bases of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine were synthesized, which have shown potential as anticancer agents. These compounds were evaluated against prostate cancer cell lines, displaying moderate cytotoxic activity (S. Demirci & N. Demirbas, 2019).
Structural and Vibrational Studies : Using single crystal X-ray diffraction, the structures of certain derivatives like benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate were established, providing insights into their molecular configurations and potential biological activities (K. Christensen et al., 2011).
Biological and Pharmacological Activities
Anticancer and Src Kinase Inhibition : 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, demonstrated Src kinase inhibitory and anticancer activities. Specifically, certain derivatives showed significant inhibitory potency against Src kinase and breast carcinoma cells (Deepti Sharma et al., 2010).
Carbonic Anhydrase Inhibition and Anticancer Properties : New mono Mannich bases with piperazines were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II, and their cytotoxic/anticancer properties. Some compounds showed significant inhibitory activity and tumor selectivity (M. Tuğrak et al., 2019).
Antimicrobial Activity : Novel Mannich bases synthesized from N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide demonstrated significant antibacterial and antifungal activities, providing a basis for further exploration in antimicrobial drug development (Angamuthu N et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cholinesterase enzymes .
Mode of Action
It’s worth noting that related compounds have demonstrated inhibitory activity against cholinesterase enzymes .
Biochemical Pathways
Given the potential interaction with cholinesterase enzymes, it may influence the cholinergic system .
Result of Action
Related compounds have shown inhibitory effects on cholinesterase enzymes , which could potentially lead to increased levels of acetylcholine in the synaptic cleft, affecting neuronal signaling.
properties
IUPAC Name |
3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKHHWJDXPBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



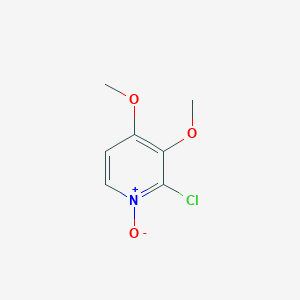
![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)
![6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile](/img/structure/B3198836.png)
![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)

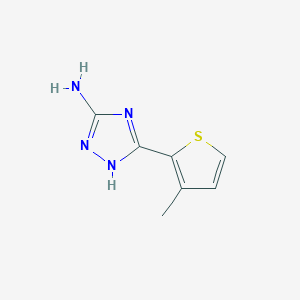


![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)
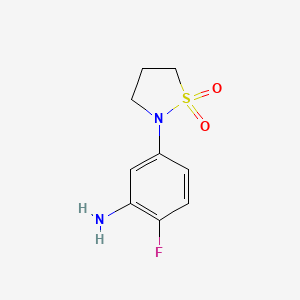
![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)
